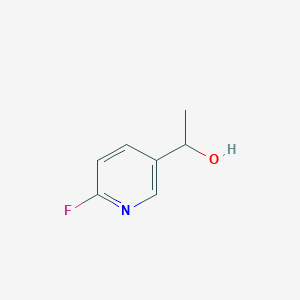
1-(6-Fluoropyridin-3-yl)ethanol
Cat. No. B1376226
Key on ui cas rn:
1034467-37-2
M. Wt: 141.14 g/mol
InChI Key: BAXMCVFPJFOSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08772480B2
Procedure details


Thionyl bromide (11.60 mL, 149 mmol) was added (dropwise over 15 min; gas evolution) to a solution of 1-(6-fluoropyridin-3-yl)ethanol (10.55 g, 74.7 mmol) in DCM (300 mL) at 25° C., and the resulting orange solution was stirred at 25° C. for 3 h. Excess SOBr2 was then carefully quenched with water (150 mL) at 0° C. with vigorous stirring, and 5.0N aqueous NaOH (100 mL) was then carefully added at 0° C. (over about 10 min) to neutralize HBr and SO2. (Yellow mixture results; final pH about 9; adjust with saturated aqueous NaHCO3,to a pH of about 9 as necessary.) The resulting mixture was vigorously stirred at 0° C. for 5 min to ensure complete quench of acidic species, and the resulting mixture was then partitioned between DCM (200 mL) and half saturated aqueous NaHCO3 to a pH of about 9 (600 mL). The organic layer was separated, and the aqueous layer was extracted with DCM (300 mL). The combined organic extracts were sequentially washed with saturated aqueous NaHCO3 (500 mL) and brine (500 mL), dried over sodium sulfate, filtered, and concentrated in vacuo to provide 5-(1-bromoethyl)-2-fluoropyridine (14.58 g, 96% yield) as a yellow oil (71% LCAP; m/z (ESI, +ve) 204.0 (M+H)+), which was used directly in Step 3.
Name
LCAP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
NaHCO3,to
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Yield
96%
Identifiers


|
REACTION_CXSMILES
|
S(Br)([Br:3])=O.[F:5][C:6]1[N:11]=[CH:10][C:9]([CH:12](O)[CH3:13])=[CH:8][CH:7]=1.CC(OO)=O>C(Cl)Cl>[Br:3][CH:12]([C:9]1[CH:8]=[CH:7][C:6]([F:5])=[N:11][CH:10]=1)[CH3:13]
|
Inputs


Step One
|
Name
|
LCAP
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OO
|
Step Two
|
Name
|
|
|
Quantity
|
11.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Br)Br
|
Step Three
|
Name
|
|
|
Quantity
|
10.55 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=N1)C(C)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
[Compound]
|
Name
|
NaHCO3,to
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
) The resulting mixture was vigorously stirred at 0° C. for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess SOBr2 was then carefully quenched with water (150 mL) at 0° C. with vigorous stirring, and 5.0N aqueous NaOH (100 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then carefully added at 0° C. (over about 10 min)
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(Yellow mixture results
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to ensure complete quench of acidic species
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was then partitioned between DCM (200 mL) and half saturated aqueous NaHCO3 to a pH of about 9 (600 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with DCM (300 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were sequentially washed with saturated aqueous NaHCO3 (500 mL) and brine (500 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C)C=1C=CC(=NC1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.58 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
